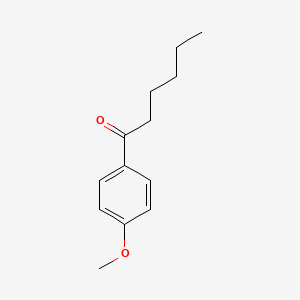

4'-Methoxyhexanophenone

描述

Structure

3D Structure

属性

CAS 编号 |

6397-82-6 |

|---|---|

分子式 |

C13H18O2 |

分子量 |

206.28 g/mol |

IUPAC 名称 |

1-(4-methoxyphenyl)hexan-1-one |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h7-10H,3-6H2,1-2H3 |

InChI 键 |

GDNTZLJAPCYKJR-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)C1=CC=C(C=C1)OC |

规范 SMILES |

CCCCCC(=O)C1=CC=C(C=C1)OC |

其他CAS编号 |

6397-82-6 |

产品来源 |

United States |

Synthetic Methodologies and Chemo Systematic Approaches for 4 Methoxyhexanophenone and Its Analogues

Classical Synthetic Pathways to 4'-Methoxyhexanophenone

Traditional methods for the synthesis of aromatic ketones like this compound have long been established in the field of organic chemistry. These pathways, while effective, often involve harsh reaction conditions and stoichiometric reagents.

Friedel-Crafts Acylation Strategies in this compound Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. In the case of this compound, the synthesis would typically involve the reaction of anisole (B1667542) with hexanoyl chloride.

The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating group and directs the incoming acyl group primarily to the para position, leading to the desired 4'-substituted product with high selectivity. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst for this transformation. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of anisole. A subsequent deprotonation re-establishes the aromaticity of the ring, yielding this compound. While highly effective, this method often requires more than a stoichiometric amount of the Lewis acid, which can generate significant waste during workup.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Typical Yield |

| Anisole | Hexanoyl chloride | AlCl₃ | Dichloromethane | This compound | Good to Excellent |

| Anisole | Hexanoic anhydride | AlCl₃ | Nitrobenzene | This compound | Good |

Organometallic Cross-Coupling Reactions for this compound Precursors

Organometallic cross-coupling reactions provide a powerful and versatile alternative for the formation of carbon-carbon bonds, which can be strategically applied to the synthesis of precursors for this compound. Reactions such as the Suzuki, Stille, and Negishi couplings can be utilized to construct the core structure of the target molecule.

For instance, a common strategy involves the coupling of a 4-methoxyphenyl (B3050149) organometallic reagent with a hexanoyl derivative. A 4-methoxyphenylboronic acid can be coupled with hexanoyl chloride under palladium catalysis in a Suzuki-type reaction. Alternatively, a 4-methoxyphenyltin reagent could be used in a Stille coupling. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical Friedel-Crafts acylation.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the electrophilic partner, transmetalation of the organometallic nucleophile to the palladium(II) center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Oxidative Transformation Routes in this compound Derivatization

Oxidative transformations can be employed to derivatize this compound or its precursors, leading to a range of analogues. While direct oxidation of the hexanoyl side chain can be challenging to control, functionalization of the α-position of the ketone is a common strategy. For instance, α-halogenation of this compound can be achieved using various halogenating agents, providing a handle for further synthetic manipulations.

Furthermore, oxidative C-H functionalization of the aromatic ring or the alkyl chain represents a more advanced approach to derivatization. Although specific examples for this compound are not extensively reported, methodologies developed for similar aryl ketones could be applied. These reactions often utilize transition metal catalysts to selectively activate and functionalize C-H bonds, offering a more atom-economical route to novel derivatives.

Novel and Sustainable Synthetic Methodologies for this compound

In recent years, the development of sustainable and environmentally benign synthetic methods has become a major focus in organic chemistry. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic ketones. This includes the use of solid acid catalysts to replace traditional Lewis acids in Friedel-Crafts reactions. Zeolites, for example, have emerged as highly effective and reusable catalysts for the acylation of anisole. researchgate.netsioc-journal.cn Their shape-selective nature can lead to high regioselectivity for the desired para-isomer. researchgate.net The use of zeolites minimizes the production of corrosive and toxic waste associated with catalysts like AlCl₃. researchgate.net

Other green approaches include the use of alternative acylating agents and reaction media. For example, the acylation of anisole has been demonstrated using acetic anhydride as the acylating agent and acetic acid as a solvent with a mordenite (B1173385) zeolite catalyst, achieving high conversion and selectivity to the 4-methoxy-substituted product. researchgate.net

| Catalyst Type | Acylating Agent | Solvent | Key Advantage |

| Mordenite Zeolite | Acetic Anhydride | Acetic Acid | High selectivity and reusability of the catalyst. researchgate.net |

| Tungstophosphoric acid on MCM-41 | Benzoic Acid | - | High conversion and selectivity under solvent-free conditions. sioc-journal.cn |

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free or solid-state reactions offer significant environmental benefits. For instance, grinding techniques have been successfully employed for the synthesis of chalcones, which are α,β-unsaturated ketones, starting from acetophenones. rsc.orgnih.gov This method involves the mechanical mixing of the solid reactants, often with a solid base catalyst, to initiate the reaction without the need for a solvent. rsc.orgnih.gov Such solvent-free approaches could potentially be adapted for the synthesis of this compound precursors.

Another strategy is the use of reduced-solvent conditions. Microwave-assisted organic synthesis (MAOS) can often accelerate reaction rates, leading to shorter reaction times and, in some cases, allowing for reactions to be run with minimal or no solvent. These techniques not only reduce the environmental impact but can also lead to improved yields and purities of the desired products.

Renewable Feedstock Utilization

The synthesis of this compound can be approached from a green chemistry perspective by utilizing renewable feedstocks, primarily biomass-derived lignin (B12514952). Lignin, a complex aromatic polymer abundant in vascular plants, is a significant source of functionalized aromatic platform chemicals. researchgate.netnih.gov The valorization of lignin typically involves depolymerization to yield simpler aromatic units, such as guaiacol (B22219), anisole, and other phenylpropanoids. nih.gov

The general strategy involves two main stages:

Lignin Depolymerization: Various catalytic methods, such as reductive catalytic fractionation (RCF), are employed to break down the complex lignin structure into its constituent monolignols and related aromatic monomers. These processes aim to cleave the ether linkages within the polymer while preserving the aromatic core. nih.gov Depending on the lignin source and processing conditions, compounds like 4-propyl guaiacol can be obtained, which serve as valuable precursors.

Chemical Functionalization: The resulting aromatic monomers can be converted to this compound through subsequent chemical transformations. For instance, anisole, a potential product from lignin processing, can undergo a Friedel-Crafts acylation with hexanoyl chloride or hexanoic anhydride to introduce the six-carbon acyl chain, yielding the target ketone. rsc.orgresearchgate.net Similarly, guaiacol derivatives can be methylated and then acylated. This pathway represents a promising route for producing aromatic ketones from a sustainable, non-petroleum-based carbon source.

Catalytic Approaches in this compound Production

Catalysis is central to the efficient and selective synthesis of this compound. Both modern organocatalytic and biocatalytic methods, as well as traditional transition metal-catalyzed processes, offer effective routes to this and related aromatic ketones.

Organocatalysis and Biocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While direct organocatalytic acylation of anisole to form this compound is not extensively documented, the principles of organocatalysis are applied in the synthesis of structurally related chiral ketones. For example, chiral primary amines derived from amino acids have been used to catalyze asymmetric reactions, yielding versatile chiral building blocks. organic-chemistry.org Such catalysts could be theoretically applied to create chiral derivatives of this compound.

Biocatalysis leverages the high selectivity and efficiency of enzymes or whole-cell systems for chemical synthesis. acs.orgnih.gov This approach offers a green alternative to conventional chemical methods. The synthesis of aromatic compounds can begin from basic renewable resources like D-glucose using engineered microbial biocatalysts. nih.gov More specifically, enzymes are used for transformations on molecules structurally similar to this compound. For instance, the enantioselective reduction of the related compound 4'-methoxyacetophenone (B371526) to its corresponding chiral alcohol is efficiently achieved using immobilized yeast cells (Rhodotorula sp.), demonstrating the potential for biocatalysis in modifying such ketones with high precision. nih.gov Lipases have also been shown to catalyze novel decarboxylative Michael additions for synthesizing related heterocyclic systems.

Transition Metal-Catalyzed Processes

The most conventional and widely applied method for synthesizing this compound is the Friedel-Crafts acylation , which heavily relies on transition metal-based Lewis acid catalysts. youtube.com This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, such as anisole, with an acylating agent like hexanoyl chloride or hexanoic anhydride. tamu.eduwisc.eduyoutube.comyoutube.com

Commonly used catalysts include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and various zeolites. tamu.eduwisc.edunih.gov The reaction with anisole is highly regioselective, yielding predominantly the para-substituted product (this compound) due to the ortho-, para-directing effect of the methoxy group and steric hindrance at the ortho position.

Alternative transition metal-catalyzed methods are also emerging. A patent describes the synthesis of p-methoxyacetophenone via the palladium-catalyzed hydration of p-methoxyphenyl acetylene, showcasing a different synthetic route to the parent ketone structure. google.com Furthermore, transition metal complexes are used in a wide array of cross-coupling and functionalization reactions that can be applied to build complex aromatic molecules. rsc.org

The table below summarizes findings from various studies on the Friedel-Crafts acylation of anisole to produce methoxy-substituted ketones.

| Catalyst | Acylating Agent | Key Findings | Reference |

|---|---|---|---|

| Hβ Zeolite | Octanoic Acid | Achieved 72.7% conversion and 82.5% selectivity for the para-isomer in a solvent-free system. | rsc.org |

| Hβ Zeolite | Acetic Anhydride | Yield of p-methoxyacetophenone reached 73.25% under optimized solvent-free conditions. | researchgate.net |

| FeCl₃ | Propionyl Chloride | Effective for the acylation of anisole, demonstrating a standard laboratory procedure. | wisc.edu |

| Fly Ash-Based HBEA Zeolite | Benzoyl Chloride | High conversion (up to 83%) and high selectivity (93–96%) for the 4-methoxy product were achieved. | nih.govfrontiersin.org |

| Scandium(III) triflate | Acetic Anhydride | Demonstrated catalytic activity for acylation in nitromethane. | oc-praktikum.de |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical manufacturing that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The synthesis of this compound via Friedel-Crafts acylation is well-suited for adaptation to a flow process.

In a typical setup, streams of the reactants (e.g., anisole and hexanoyl chloride) and a catalyst would be continuously pumped and mixed in a microreactor or a packed-bed reactor. The reaction mixture then flows through a temperature-controlled zone where the transformation occurs, followed by in-line purification or quenching steps. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities.

While a specific flow synthesis for this compound is not prominently featured in the literature, the continuous flow synthesis of related isoxazoles, which involves a Friedel-Crafts acylation of alkynes as a key step, has been successfully demonstrated. nih.gov Similarly, the Heck reaction of 4-iodoanisole (B42571) has been studied in a continuous plug flow reactor. researchgate.net These examples underscore the feasibility and potential benefits of applying flow chemistry to the production of this compound, particularly for industrial-scale manufacturing where safety and consistency are paramount.

Microwave-Assisted Synthetic Protocols for this compound

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

The Friedel-Crafts acylation to produce this compound and related ketones is a reaction that benefits significantly from microwave assistance. Studies have shown that the synthesis of aromatic ketones from toluene (B28343) and various anhydrides can be completed in as little as 15 minutes with good yields. researchgate.net The application of microwave irradiation has also been reported for the synthesis of various heterocyclic compounds, such as quinazolines, through intramolecular Friedel-Crafts-type cyclizations, further highlighting the broad utility of this technique. nih.govarkat-usa.orgrsc.org

The table below presents examples of microwave-assisted synthesis for related aromatic compounds.

| Reaction Type | Reactants | Key Advantage | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Toluene, various anhydrides | Reaction time reduced to 15 minutes; yields of 60-76%. | researchgate.net |

| Intramolecular Friedel-Crafts | Guanidines | Rapid (10 min) synthesis of 4-phenylquinazolines in ionic liquid. | nih.gov |

| Heterocycle Synthesis | Arylhydrazonopropanals, acetoacetanilide | Higher yields (65%) and shorter reaction times (3 min) compared to thermal heating (2 h). | nih.gov |

| Oxazine Synthesis | Aminophenols, aldehydes, phenacyl bromides | Reduced reaction time, improved yield and purity compared to conventional methods. | arkat-usa.org |

Asymmetric Synthesis and Chiral Induction in this compound Related Structures

While this compound itself is an achiral molecule, its structure serves as a scaffold for the synthesis of valuable chiral compounds. Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement (enantiomers), which is crucial in pharmaceuticals and materials science. Chiral induction in structures related to this compound can be achieved through several key strategies.

Asymmetric Reduction of the Carbonyl Group: The ketone functionality is a prime target for creating a chiral center. The reduction of the carbonyl group in this compound would yield a chiral secondary alcohol, 1-(4-methoxyphenyl)hexan-1-ol. Biocatalytic methods have proven highly effective for this type of transformation. For example, the enantioselective reduction of the closely related 4'-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol has been achieved with excellent enantiomeric excess (>99%) using immobilized yeast cells. nih.gov This strategy could be directly adapted to this compound.

Asymmetric Synthesis of Chiral Ketones: Another approach involves building the chiral architecture during the formation of the ketone itself or by modifying the acyl chain. Organocatalysis provides powerful tools for this purpose. For instance, the first direct catalytic asymmetric synthesis of γ-amino ketones has been developed using cinchona alkaloid-derived catalysts, producing highly enantiomerically enriched products. nih.govnih.gov These methods could be applied to synthesize chiral analogues of this compound containing stereocenters on the hexanoyl chain. Similarly, biocatalytic strategies exist for producing α-hydroxy ketones with high enantiopurity. acs.orgnih.gov

The development of chiral ketones as catalysts themselves is another area of research, such as their use in the asymmetric epoxidation of olefins, demonstrating the importance of chiral ketone frameworks in modern organic synthesis. hku.hk

Chemo-Enzymatic Synthesis of this compound Analogues

The integration of enzymatic methods with chemical synthesis, known as a chemo-enzymatic approach, offers significant advantages for the production of complex molecules like the analogues of this compound. This strategy leverages the high selectivity of enzymes, particularly their ability to perform stereoselective reactions, which is often challenging to achieve through purely chemical means. nih.gov Biocatalytic methods, including enzymatic reductions and kinetic resolutions, are effective for synthesizing chiral structures. cabidigitallibrary.org The use of biocatalysts is increasingly favored due to mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical catalysts. tudelft.nlpolimi.it

A key application of chemo-enzymatic synthesis for analogues of this compound involves the creation of chiral secondary alcohols through the asymmetric reduction of the ketone functionality. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, catalyzing the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon. wisdomlib.org To make this process economically viable, a cofactor regeneration system is often employed. wisdomlib.orgnih.gov

One successful strategy involves a dual-enzyme system, where one enzyme performs the desired ketone reduction and a second enzyme regenerates the consumed cofactor. For instance, a novel medium-chain alcohol dehydrogenase from Rhodococcus R6 (RhADH) has demonstrated high activity and enantioselectivity in the reduction of various aromatic ketones. nih.gov When coupled with a formate (B1220265) dehydrogenase (CpFDH) for NADH regeneration, this system can achieve high yields of the corresponding chiral alcohols. nih.gov The substrate scope of such enzyme systems is broad, encompassing a variety of aromatic ketones, indicating their potential applicability to the synthesis of chiral alcohol analogues of this compound. nih.gov

The table below illustrates the performance of a dual-enzyme system (RhADH-CpFDH) for the asymmetric reduction of various aromatic ketones, which serve as models for the synthesis of this compound analogues.

Table 1: Asymmetric Reduction of Aromatic Ketones using a Dual-Enzyme System

| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Hydroxyacetophenone | (R)-(-)-1-Phenyl-1,2-ethanediol | >99 | >99 |

| Acetophenone (B1666503) | (R)-1-Phenylethanol | >99 | >99 |

| 4-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >99 | >99 |

| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99 | >99 |

Data sourced from studies on RhADH-CpFDH coupled systems. nih.gov

Another powerful chemo-enzymatic method is dynamic kinetic resolution (DKR). Kinetic resolution separates enantiomers of a racemic mixture by the selective reaction of one enantiomer, but is limited to a maximum theoretical yield of 50%. acs.orgjocpr.com DKR overcomes this limitation by continuously racemizing the slower-reacting enantiomer in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. acs.org For the synthesis of chiral alcohol analogues, this typically involves the combination of an enzyme, such as a lipase (B570770), for the enantioselective acylation of a racemic secondary alcohol, and a metal catalyst for the racemization of the unreacted alcohol enantiomer. acs.orgacs.org

Lipases, such as Candida antarctica lipase B (CALB), are robust biocatalysts for the kinetic resolution of secondary alcohols in organic solvents. acs.org The combination of CALB with a ruthenium catalyst for in situ racemization has been shown to be highly efficient for the DKR of a wide range of secondary alcohols, producing enantiomerically pure acetates at room temperature. acs.org

The following table presents representative results for the dynamic kinetic resolution of various secondary alcohols, demonstrating the potential of this technique for preparing enantiopure analogues.

Table 2: Dynamic Kinetic Resolution of Secondary Alcohols

| Substrate | Enzyme | Racemization Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1-Phenylethanol | Candida antarctica lipase B (CALB) | Ruthenium Complex | (R)-1-Phenylethyl acetate | >99 | 99 |

| 1-(2-Naphthyl)ethanol | Candida antarctica lipase B (CALB) | Ruthenium Complex | (R)-1-(2-Naphthyl)ethyl acetate | 98 | 99 |

| 4-Phenyl-2-butanol | Candida antarctica lipase B (CALB) | Ruthenium Complex | (R)-4-Phenyl-2-butyl acetate | 98 | 95 |

Data sourced from studies on combined ruthenium and lipase catalysis. acs.org

These chemo-enzymatic strategies provide versatile and efficient pathways to chiral analogues of this compound, offering high levels of stereocontrol that are critical for various applications.

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 4 Methoxyhexanophenone

Reactivity Mechanisms Involving the Ketone Functionality of 4'-Methoxyhexanophenone

The reactivity of this compound is significantly influenced by its ketone functional group. The carbonyl carbon is electrophilic, making it a target for nucleophiles, while the adjacent α-protons exhibit acidity, leading to enolate formation. masterorganicchemistry.comyoutube.com

The carbonyl group (C=O) is characterized by a polarized double bond, with the oxygen atom being more electronegative and drawing electron density from the carbon atom. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org Nucleophilic addition is a fundamental reaction of ketones, where the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

The rate of nucleophilic addition is influenced by electronic factors. masterorganicchemistry.com Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity and thus slow down the rate of nucleophilic addition. Conversely, electron-withdrawing groups enhance the electrophilicity and accelerate the reaction. masterorganicchemistry.com In this compound, the methoxy (B1213986) group on the aromatic ring is an electron-donating group through resonance, which can slightly reduce the reactivity of the carbonyl group towards nucleophiles compared to unsubstituted acetophenone (B1666503).

Common nucleophiles that react with ketones include Grignard reagents, organolithium compounds, hydrides (from reagents like sodium borohydride (B1222165) and lithium aluminum hydride), and cyanide. youtube.com The reaction with Grignard reagents or organolithium compounds results in the formation of tertiary alcohols after an acidic workup.

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com This acidity is due to the ability of the carbonyl group to stabilize the resulting negative charge through resonance, delocalizing it onto the oxygen atom. masterorganicchemistry.com this compound has two α-carbons, one in the hexanoyl chain and one on the methyl group of the acetyl moiety (if it were acetophenone), but in this case, it is a hexanoyl chain. The protons on the α-carbon of the hexanoyl chain are acidic.

The formation of an enolate is a crucial step in many important carbon-carbon bond-forming reactions, including the aldol (B89426) condensation and alkylation reactions. mnstate.edu The enolate ion is a powerful nucleophile and can react with various electrophiles. masterorganicchemistry.com For instance, it can react with aldehydes or other ketones in an aldol addition reaction to form a β-hydroxy ketone. mnstate.edu Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone, a reaction known as aldol condensation.

The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions. bham.ac.uk A strong, sterically hindered base like lithium diisopropylamide (LDA) tends to remove the less sterically hindered proton, leading to the kinetic enolate. mnstate.edu A weaker base, used at higher temperatures, will favor the formation of the more thermodynamically stable enolate. princeton.edu

The ketone functionality of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). tib.eu NaBH₄ is a milder reducing agent and is often preferred for its selectivity, as it does not typically reduce other functional groups like esters or carboxylic acids. LiAlH₄ is a much stronger reducing agent and will reduce a wider range of functional groups. tib.eu

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate yields the secondary alcohol, 1-(4-methoxyphenyl)hexan-1-ol.

The oxidation of ketones is generally more difficult than the oxidation of aldehydes. However, under forcing conditions with strong oxidizing agents, ketones can be cleaved on either side of the carbonyl group. This type of oxidation is not a common synthetic transformation for simple ketones like this compound.

Aromatic Ring Reactivity and Substituent Effects in this compound

The aromatic ring of this compound is also a site of reactivity, primarily through electrophilic aromatic substitution reactions. The substituents on the ring, the methoxy group and the hexanoyl group, play a crucial role in determining the rate and regioselectivity of these reactions. makingmolecules.com

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgyoutube.com The mechanism involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org Subsequent loss of a proton from the arenium ion restores the aromaticity of the ring and yields the substitution product. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The substituents already present on the aromatic ring influence the position of the incoming electrophile. makingmolecules.com

The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. viu.cayoutube.com Its activating nature stems from the ability of the oxygen atom to donate its lone pair of electrons to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. viu.ca This resonance effect outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom. viu.ca

The resonance structures show that the electron density is specifically increased at the ortho and para positions relative to the methoxy group. youtube.com Consequently, electrophiles will preferentially attack at these positions. In this compound, the para position is occupied by the hexanoyl group. Therefore, electrophilic substitution will be directed to the ortho positions (positions 3' and 5') relative to the methoxy group.

The hexanoyl group, being a deactivating group, will also influence the regioselectivity. Acyl groups are meta-directors. However, in a competition between a strongly activating ortho-, para-director (the methoxy group) and a deactivating meta-director (the hexanoyl group), the activating group's directing effect generally dominates. Thus, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the methoxy group.

Formation and Reactivity of this compound Derivatives and Conjugates

The carbonyl group of this compound is a focal point for a variety of condensation reactions, leading to the formation of derivatives with a C=N double bond. A notable class of these derivatives is oximes, which are synthesized by reacting this compound with hydroxylamine (B1172632). khanacademy.org This reaction typically proceeds under acid-catalyzed conditions, where the hydroxylamine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration results in the formation of the corresponding this compound oxime. These reactions can be facilitated by microwave irradiation, which often leads to higher yields and shorter reaction times. researchgate.net

Similarly, the reaction with hydrazine (B178648) and its substituted variants, such as phenylhydrazine, yields hydrazones. nih.govnih.gov The synthesis of 4'-methoxybenzoylhydrazones, for instance, involves the initial formation of 4-methoxybenzoylhydrazide from methyl 4-methoxybenzoate (B1229959) and hydrazine hydrate, followed by condensation with an appropriate aldehyde. nih.gov These reactions are crucial for creating diverse molecular structures with potential biological activities. nih.gov High-pressure conditions have also been explored to facilitate the formation of hydrazones from sterically hindered ketones. google.com

Other condensation products include semicarbazones and thiosemicarbazones, formed from the reaction of this compound with semicarbazide (B1199961) and thiosemicarbazide, respectively. These reactions follow a similar nucleophilic addition-elimination mechanism.

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as halogenation and nitration. The methoxy group at the 4'-position is an activating, ortho-, para-directing group. Since the para position is occupied by the hexanoyl group, electrophilic attack is directed to the ortho positions (3' and 5').

Halogenation, for instance, can be achieved using various halogenating agents. The introduction of a halogen atom can significantly alter the electronic properties of the molecule and provide a handle for further synthetic transformations.

Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The electron-donating nature of the methoxy group facilitates this reaction. The resulting nitro-substituted derivative can be a valuable intermediate for the synthesis of other functionalized compounds, such as amines via reduction of the nitro group.

This compound can serve as a key building block in multi-component reactions (MCRs), which are efficient processes for synthesizing complex molecules in a single step. The reactive carbonyl group of the ketone is the primary site of engagement in these reactions.

For example, in a Biginelli-type reaction, this compound could potentially react with an aldehyde and a urea (B33335) or thiourea (B124793) derivative to form dihydropyrimidinones. Similarly, in a Hantzsch-like pyridine (B92270) synthesis, it could act as the keto component, reacting with an aldehyde, a β-ketoester, and an ammonia (B1221849) source to produce substituted dihydropyridines.

Photochemical and Thermochemical Transformations of this compound

The absorption of light can induce the formation of radical species from this compound. taylorfrancis.com Recent advancements have focused on visible-light-mediated radical generation, often employing photoredox catalysis. rsc.org This approach allows for the generation of radicals under mild conditions. rsc.orgiu.edu One strategy involves the formation of a photoactive complex that, upon irradiation, liberates a radical. nih.gov For instance, S-(alkyl) thianthrenium salts have been used to generate non-stabilized alkyl radicals under photoredox conditions. nih.gov Another method involves the use of dual photoredox and persistent radical cation catalysis to generate alkoxy radicals directly from alcohols. rsc.org

Upon photoexcitation, this compound can undergo intermolecular hydrogen abstraction from a suitable donor molecule, leading to the formation of a ketyl radical. Two of these ketyl radicals can then combine in a dimerization process to form a pinacol, a 1,2-diol.

Photo-induced rearrangements and cycloadditions represent another facet of the photochemical reactivity of this compound. psu.edu Cycloaddition reactions, in particular, are powerful tools for constructing cyclic structures. nih.govresearchgate.net For example, a [4+2] cycloaddition, also known as the Diels-Alder reaction, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. researchgate.netyoutube.com While this compound itself is not a typical diene or dienophile for this reaction, its derivatives could be designed to participate in such transformations.

More relevant to ketones is the Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which results in the formation of an oxetane. Upon UV irradiation, the excited state of this compound can react with an alkene to yield a substituted oxetane.

Additionally, [4+4] cycloadditions have been developed for the synthesis of eight-membered rings. nih.gov These reactions often require specific catalysts and reaction conditions. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in 4 Methoxyhexanophenone Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 4'-Methoxyhexanophenone

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.

Multi-Dimensional NMR Investigations (e.g., COSY, HMQC, HMBC)

To overcome the limitations of one-dimensional (1D) NMR, such as spectral overlap, multi-dimensional NMR techniques are frequently utilized. nih.gov These experiments provide correlations between different nuclei, allowing for a more comprehensive structural assignment.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the correlations within the hexanoyl chain and the aromatic ring protons.

Heteronuclear Multiple-Quantum Coherence (HMQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. It is instrumental in assigning the carbon signals in the this compound spectrum by linking them to their attached protons.

Heteronuclear Multiple-Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the carbonyl carbon to the protons on the adjacent methylene (B1212753) group and the aromatic ring. researchgate.net The chemical shift of the methoxy (B1213986) group in the ¹³C NMR spectrum can be indicative of its position on the aromatic ring. researchgate.net

The application of these multi-dimensional techniques allows for the complete and unambiguous assignment of all proton and carbon signals in this compound, confirming its molecular structure.

Solid-State NMR Applications

While most NMR studies are conducted on solutions, solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in their solid form. rsc.org This is particularly relevant for understanding crystalline packing, polymorphism, and the behavior of the compound in a solid matrix. nih.gov For this compound, ssNMR could be used to:

Characterize different crystalline forms (polymorphs) that may exhibit distinct physical properties.

Study the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Investigate host-guest interactions if this compound is encapsulated within a porous material. rsc.org

Advanced ssNMR techniques can overcome the challenges of broad lines typically observed in solid-state spectra, providing high-resolution data. nih.gov

Advanced Chemical Shift Analysis and Conformational Studies

The chemical shifts of nuclei in an NMR spectrum are highly sensitive to their local electronic environment and the molecule's conformation. nih.gov For this compound, detailed analysis of ¹H and ¹³C chemical shifts can provide insights into:

Conformational Preferences: The flexible hexanoyl chain can adopt various conformations. By analyzing coupling constants and using computational modeling, researchers can determine the preferred solution-state conformation of this chain.

Electronic Effects: The electron-donating methoxy group influences the chemical shifts of the aromatic protons and carbons. The precise values of these shifts can be correlated with the electronic distribution within the benzene (B151609) ring. Unusual ¹³C NMR chemical shifts for methoxy groups can be indicative of their orientation relative to the aromatic ring. nih.gov

Anisotropic Effects: The magnetic anisotropy of the carbonyl group and the aromatic ring can cause shielding or deshielding of nearby nuclei, further influencing their chemical shifts and providing structural clues.

Lanthanide shift reagents can be employed in some cases to induce large changes in chemical shifts, aiding in the resolution of overlapping signals and providing distance-dependent information for conformational analysis. umich.edu

Mass Spectrometry (MS) Techniques for this compound and Its Metabolites

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation analysis, and quantify its presence in complex mixtures. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govthermofisher.com This precision allows for the unambiguous determination of the elemental composition of a molecule. bioanalysis-zone.com For this compound (C₁₃H₁₈O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

Table 1: Theoretical vs. Measured Mass of this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Theoretical Monoisotopic Mass | 206.1307 u |

| Example HRMS Measured Mass | 206.1305 u |

| Mass Accuracy | < 1 ppm |

This high mass accuracy is crucial for confirming the identity of this compound in various samples and for identifying its metabolites, which will have different elemental compositions due to biotransformation reactions. springermedizin.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. youtube.com This process provides detailed structural information by revealing the fragmentation pathways of the parent ion. nih.gov The fragmentation pattern is often unique to a particular molecular structure and can be used as a chemical fingerprint.

For this compound, a common fragmentation pathway involves cleavage at the bonds adjacent to the carbonyl group (α-cleavage). The resulting fragment ions can help to confirm the structure of the acyl chain and the substituted aromatic ring.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 207.1380 [M+H]⁺ | 135.0441 | [CH₃OC₆H₄CO]⁺ (p-methoxybenzoyl cation) |

| 207.1380 [M+H]⁺ | 71.0855 | [C₅H₁₁]⁺ (pentyl cation) |

The analysis of these fragmentation pathways is not only vital for the structural elucidation of this compound itself but is also essential for identifying its metabolites. springermedizin.de Metabolic modifications, such as hydroxylation, demethylation, or chain oxidation, will result in characteristic mass shifts in both the precursor and fragment ions, allowing for the precise localization of the metabolic change. nih.gov

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion Mobility Mass Spectrometry (IM-MS) has emerged as a powerful technique for the separation and differentiation of isomers, which are molecules with the same mass-to-charge ratio (m/z) that cannot be distinguished by conventional mass spectrometry alone. libretexts.orgnih.gov In the context of this compound, which can exist as various structural isomers (e.g., with the methoxy group at different positions on the phenyl ring or with branched alkyl chains), IM-MS offers an invaluable tool for their unambiguous identification.

The principle of IM-MS lies in the separation of ions in the gas phase based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. nih.gov More compact isomers will experience fewer collisions with the buffer gas and thus travel faster than their more extended counterparts. This differential mobility results in distinct drift times, allowing for their separation. The measured drift time can be converted into a rotationally averaged collision cross-section (CCS), a key physicochemical parameter that reflects the three-dimensional shape of the ion. nih.govnih.gov

While specific studies on the IM-MS of this compound isomers are not widely published, the application of this technique to other isomeric compounds, such as polyphenols and oligosaccharides, demonstrates its potential. mdpi.comchemrxiv.org For instance, different linkage positions in disaccharides can be resolved using IM-MS, even when their fragmentation patterns in tandem mass spectrometry are similar. chemrxiv.org Similarly, IM-MS can distinguish between constitutional isomers of small molecules by providing unique CCS values for each isomer. nih.govresearchgate.net

The combination of liquid chromatography with IM-MS (LC-IM-MS) further enhances the separation power, providing an additional dimension of separation and increasing the confidence in compound identification. nih.gov For a complex mixture containing potential isomers of this compound, LC-IM-MS would first separate the compounds based on their polarity and then by their shape, providing a high-resolution analytical platform.

Table 1: Hypothetical Ion Mobility Data for this compound Isomers

| Isomer | Structure | Predicted Drift Time (ms) | Predicted Collision Cross Section (Ų) |

| This compound | Linear hexanoyl chain | 15.2 | 185.4 |

| 3'-Methoxyhexanophenone | Linear hexanoyl chain | 15.5 | 188.1 |

| 2'-Methoxyhexanophenone | Linear hexanoyl chain | 15.9 | 192.3 |

| 4'-Methoxy-4-methylpentanophenone | Branched alkyl chain | 14.8 | 180.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend in drift times and CCS values based on isomeric structures.

X-ray Crystallography and Diffraction Studies of this compound Crystal Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal information about the molecular structure, conformation, and intermolecular interactions of this compound.

For a definitive determination of the molecular structure of this compound, single crystal X-ray diffraction is the most powerful method. This technique involves irradiating a single, well-ordered crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

While a published crystal structure for this compound was not found in the Crystallography Open Database, the general principles of the technique would allow for the determination of bond lengths, bond angles, and torsional angles within the molecule. crystallography.net This would reveal the conformation of the hexanoyl chain and the orientation of the methoxy group relative to the phenyl ring. For chiral analogs of this compound, single crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenters.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a key technique for the analysis of polymorphism. In PXRD, a powdered sample containing a multitude of small crystallites is irradiated with X-rays, and the diffraction pattern, which is a fingerprint of the crystalline phase, is recorded.

Each polymorph of this compound would produce a unique PXRD pattern. By comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs, the crystalline form can be identified. PXRD can also be used to assess the purity of a crystalline sample and to detect the presence of any polymorphic impurities.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Interaction Studies

The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of the molecule that involve a change in dipole moment. The Raman spectrum, on the other hand, is a result of the inelastic scattering of monochromatic light, where the scattered photons have a different frequency due to their interaction with the vibrational modes of the molecule. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its functional groups. The carbonyl (C=O) stretching vibration is typically a strong band in the IR spectrum, appearing in the region of 1680-1660 cm⁻¹. The C-O stretching vibrations of the methoxy group and the aromatic C-C stretching vibrations would also give rise to distinct peaks. nih.govnih.gov The aliphatic C-H stretching and bending vibrations of the hexanoyl chain would be observed in their respective characteristic regions.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Strong | Strong |

| Carbonyl (C=O) Stretch | 1680-1660 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| CH₂ Scissoring | 1470-1450 | Medium | Medium |

| CH₃ Bending | 1450-1375 | Medium | Medium |

| Aromatic C-O Stretch | 1270-1230 | Strong | Medium |

| Aliphatic C-O Stretch | 1150-1085 | Strong | Medium |

Note: The data in this table is based on typical vibrational frequencies for the functional groups present in this compound and is for illustrative purposes. nist.govnist.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic structure of a molecule by probing the transitions between electronic energy levels. wikipedia.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. wikipedia.org The π → π* transitions, which are typically more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted hexanophenone (B1345741). The UV-Vis spectrum of the closely related 4'-Methoxyacetophenone (B371526) shows a maximum absorption (λmax) at approximately 276 nm in methanol. spectrabase.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules fluoresce, those that do often exhibit a spectrum that is the mirror image of their absorption spectrum. The fluorescence properties of this compound would depend on the efficiency of radiative decay from its lowest excited singlet state. The presence of the carbonyl group can sometimes lead to efficient intersystem crossing to the triplet state, potentially quenching fluorescence but allowing for phosphorescence. The fluorescence emission spectrum, if observed, would provide further insights into the electronic structure and excited state dynamics of the molecule. researchgate.net

Table 3: Electronic Absorption Data for a Related Compound

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| 4'-Methoxyacetophenone | Methanol | 276 | ~15,000 | π → π* |

Source: SpectraBase spectrabase.com

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Analogs

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the study of chiral molecules. vlabs.ac.inwikipedia.org If this compound is modified to contain a chiral center, for instance, by introducing a substituent on the hexanoyl chain, these techniques can be used to determine its absolute configuration and to study its conformational properties.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) as a function of wavelength. A positive or negative peak in the CD spectrum, known as a Cotton effect, corresponds to an electronic transition of a chromophore in a chiral environment. libretexts.org

ORD spectroscopy measures the variation of the optical rotation of a chiral substance with the wavelength of light. vlabs.ac.inwikipedia.org An ORD spectrum plots the specific rotation [α] as a function of wavelength. Similar to CD, ORD spectra of chiral ketones often exhibit a Cotton effect in the region of the n → π* transition of the carbonyl group. royalsocietypublishing.orgacs.org

For a chiral analog of this compound, the carbonyl group acts as a chromophore. The sign and magnitude of the Cotton effect in the CD and ORD spectra are highly sensitive to the stereochemistry of the molecule. The "octant rule" is an empirical rule that can be used to predict the sign of the Cotton effect for chiral ketones based on the spatial arrangement of substituents around the carbonyl group. vlabs.ac.in By analyzing the CD and ORD spectra, it is possible to assign the absolute configuration of the chiral center in an analog of this compound. libretexts.org

Theoretical and Computational Chemistry Applied to 4 Methoxyhexanophenone Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of 4'-methoxyhexanophenone. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties. arxiv.orgosti.gov

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the ground-state properties of molecules. osti.gov It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For a molecule like this compound, DFT calculations can be employed to determine key structural and electronic parameters.

A typical DFT study would involve optimizing the molecular geometry to find the most stable conformation. From this, various properties can be calculated. While specific DFT studies on this compound are not prevalent in publicly accessible literature, the expected outcomes from such a study would include the parameters shown in the hypothetical data table below. These calculations are routinely performed using various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to ensure accuracy. researchgate.net

Table 1: Hypothetical Ground State Properties of this compound Calculated by DFT

| Property | Hypothetical Value | Unit | Description |

| SCF Energy | -730.5 | Hartree | The total electronic energy of the molecule in its ground state. |

| Dipole Moment | 3.2 | Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | -6.5 | eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 | eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.3 | eV | An indicator of chemical reactivity and kinetic stability. |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation, not experimentally verified data for this compound.

Ab Initio Methods for Excited State and Reaction Mechanism Elucidation

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in the theoretical model. rsc.org These methods, while often more computationally intensive than DFT, can provide highly accurate results, particularly for understanding excited states and complex reaction mechanisms. rsc.orgarxiv.org

For this compound, ab initio calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to investigate:

Electronic Excitations: Determining the energies and characteristics of excited states, which is crucial for understanding the molecule's photochemical behavior. chemrxiv.org

Reaction Pathways: Mapping the potential energy surface for chemical reactions involving this compound, allowing for the identification of transition states and the calculation of activation energies. osti.gov

Detailed ab initio studies specifically on this compound are not readily found in the literature, but these methods provide the theoretical framework for such investigations.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the molecular orbitals, particularly the frontier orbitals, is essential for predicting reactivity. youtube.comyoutube.com

Highest Occupied Molecular Orbital (HOMO): This orbital acts as the electron donor. researchgate.net For this compound, the HOMO is likely located on the electron-rich methoxy-substituted aromatic ring.

Lowest Unoccupied Molecular Orbital (LUMO): This orbital acts as the electron acceptor. researchgate.net The LUMO is likely associated with the carbonyl group of the hexanophenone (B1345741) moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to explain and predict the outcomes of chemical reactions, such as cycloadditions and electrophilic/nucleophilic attacks. wikipedia.orgimperial.ac.uk

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.govfrontiersin.org An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, using a force field to describe the interatomic forces.

For this compound, MD simulations can provide valuable insights into:

Conformational Flexibility: The hexanoyl chain and the methoxy (B1213986) group can rotate, leading to a variety of possible conformations. MD simulations can explore the conformational landscape and identify the most populated and energetically favorable shapes the molecule adopts. nih.gov

Solvent Effects: By including solvent molecules in the simulation box, one can study how the solvent influences the conformation and dynamics of this compound.

Intermolecular Interactions: MD can model how multiple this compound molecules interact with each other in a condensed phase, providing information on aggregation and bulk properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (focus on molecular activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. wikipedia.orgnih.gov

A QSAR study on derivatives of this compound would involve several steps:

Data Collection: A dataset of this compound derivatives with measured molecular activities would be compiled. frontiersin.org

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) is calculated. jocpr.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. frontiersin.org

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of new compounds with enhanced or specific molecular activities. jocpr.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Description |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to participate in charge-transfer interactions. |

| Steric | Molecular Volume | Describes the size and shape of the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity, affecting how the molecule partitions between water and octanol. |

| Topological | Wiener Index | A numerical representation of molecular branching. |

Reaction Pathway Modeling and Transition State Theory for this compound Reactions

Understanding the mechanism of a chemical reaction requires identifying the path taken by the reactants as they transform into products. This path, known as the reaction pathway or minimum energy path (MEP), passes through a high-energy point called the transition state. arxiv.org

Transition State Theory (TST) provides a framework for calculating the rate of a chemical reaction based on the properties of the reactants and the transition state. wikipedia.orgresearchgate.net For a reaction involving this compound, computational modeling can be used to:

Locate the Transition State: Algorithms are used to find the saddle point on the potential energy surface that corresponds to the transition state structure. chemrxiv.org

Calculate Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. rsc.org

Determine Reaction Rates: Using the principles of TST, the rate constant for the reaction can be estimated, providing a quantitative prediction of how fast the reaction will proceed. researchgate.net

These modeling techniques are invaluable for elucidating complex reaction mechanisms, such as the oxidation or reduction of the carbonyl group in this compound, without directly observing the fleeting transition state experimentally.

In Silico Prediction of Spectroscopic Parameters for this compound

The prediction of spectroscopic parameters for this compound through computational models allows for a detailed understanding of its spectral behavior before it is even synthesized or analyzed in a laboratory. By employing established theoretical frameworks, it is possible to generate hypothetical spectra that can aid in the interpretation of experimental data or guide the design of new molecules with specific spectroscopic properties. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict these chemical shifts. For this compound, theoretical chemical shifts can be calculated, often using the B3LYP functional with a basis set such as 6-31+G(d,p).

The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the hexanoyl chain. The aromatic protons are expected to appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy protons would present as a sharp singlet, while the aliphatic protons of the hexanoyl chain would exhibit characteristic multiplets, with the chemical shifts decreasing as their distance from the electron-withdrawing carbonyl group increases.

Similarly, the predicted ¹³C NMR spectrum would provide information on each carbon atom in the molecule. The carbonyl carbon is expected to have the largest chemical shift, appearing significantly downfield. The aromatic carbons would have distinct signals, with the carbon attached to the methoxy group being the most shielded among them. The carbons of the hexanoyl chain would show a clear trend in their chemical shifts, influenced by their proximity to the carbonyl group.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | C1' | - | 130.5 |

| Aromatic | C2', C6' | 7.95 (d) | 128.8 |

| Aromatic | C3', C5' | 6.95 (d) | 113.8 |

| Aromatic | C4' | - | 163.5 |

| Methoxy | -OCH₃ | 3.87 (s) | 55.5 |

| Carbonyl | C1 | - | 199.0 |

| Aliphatic | C2 | 2.95 (t) | 38.5 |

| Aliphatic | C3 | 1.70 (quint) | 24.5 |

| Aliphatic | C4 | 1.35 (sext) | 31.5 |

| Aliphatic | C5 | 1.35 (sext) | 22.5 |

| Aliphatic | C6 | 0.90 (t) | 14.0 |

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy, calculated through frequency analysis in DFT, can predict the vibrational modes of a molecule. These predictions are crucial for identifying functional groups and understanding the molecule's vibrational behavior. For this compound, the predicted IR spectrum would show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is predicted for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. The aromatic C-C stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy group and the aryl ether linkage would also be prominent. The aliphatic C-H stretching vibrations of the hexanoyl chain would be observed just below 3000 cm⁻¹.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1680 | Strong |

| Aromatic C=C Stretch | 1600, 1510, 1460 | Medium-Strong |

| Aliphatic C-H Bend | 1450-1375 | Medium |

| Aryl Ether C-O Stretch | 1260 | Strong |

| Alkyl Ether C-O Stretch | 1170 | Medium |

| Aromatic C-H Bend (out-of-plane) | 840 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. These calculations can provide information about the electronic transitions within a molecule, including the absorption maximum (λmax) and the corresponding oscillator strengths. The UV-Vis spectrum of this compound is dominated by the electronic transitions within its substituted benzoyl chromophore.

The primary absorption is expected to be a π → π* transition, which is characteristic of aromatic ketones. The presence of the electron-donating methoxy group in the para position is predicted to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted acetophenone (B1666503). The long alkyl chain is not expected to significantly influence the position of the main absorption band, as it is not part of the chromophoric system.

| Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π | 275 | Ethanol (B145695) |

| n → π | 320 | Ethanol |

Biological and Mechanistic Research on 4 Methoxyhexanophenone and Its Analogues

In Vitro Studies of Molecular Interactions and Target Engagement

No specific in vitro studies detailing the molecular interactions and target engagement of 4'-Methoxyhexanophenone are available in the current body of scientific literature.

Enzyme Inhibition and Activation Assays

There are no published enzyme inhibition or activation assays that specifically investigate the effects of this compound on any particular enzyme families. While methodologies for assessing enzyme inhibition by various compounds are well-established, such as those for tyrosinase or cholinesterases, these have not been applied to this compound in any documented research.

Receptor Binding Studies

Specific in vitro receptor binding studies for this compound have not been reported. The techniques for such assays, which are crucial for drug discovery and understanding a compound's mechanism of action, have not been utilized to explore the affinity of this compound for any known receptors.

Protein-Ligand Interaction Analysis

There is no available data from protein-ligand interaction analyses, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound. These methods, which provide quantitative insights into the binding affinity and thermodynamics of interactions between a ligand and a protein, have not been the subject of any published studies involving this specific compound.

Cellular Mechanistic Studies

Investigations into the cellular mechanisms of action for this compound are not present in the scientific literature.

Investigation of Cellular Pathway Modulation

There are no studies on the modulation of cellular pathways by this compound in in vitro cell lines. Research on how various chemical entities can influence cellular signaling pathways, such as those involved in cancer cell proliferation or inflammation, has not included this particular compound.

Structure-Activity Relationships for Biological Activity

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a series of related compounds with measured biological activities to determine how specific structural features influence their effects. While research on analogues like methoxyflavones has explored SAR, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Membrane Permeability and Cellular Uptake Mechanisms (in vitro models)

The ability of a compound to cross cellular membranes is a critical determinant of its biological activity. For this compound, in vitro models are essential for elucidating its permeability and the specific mechanisms governing its entry into cells. While direct studies on this compound are not extensively published, the methodologies for such investigations are well-established.

In vitro permeation testing (IVPT) is a common approach used to evaluate a compound's passage across biological membranes. nih.gov These tests often employ diffusion cells where human or animal tissue is used as the membrane, providing a cost-effective and efficient way to measure permeation. nih.gov Key parameters derived from these studies include the maximum flux (Jmax) and the total cumulative amount (AMT) of the compound that permeates the tissue over time. nih.gov

The cellular uptake of compounds like this compound is an active process that can be dependent on time, temperature, and concentration. nih.gov Cells utilize several endocytic pathways for internalization, including clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CvME), and macropinocytosis. nih.govelsevierpure.com To determine which pathways are involved in the uptake of a specific compound, researchers use chemical inhibitors that selectively block one or more of these routes. For instance, chlorpromazine (B137089) is known to inhibit CME by disrupting clathrin recycling. nih.gov The observation that ester derivatives of some compounds can improve cellular permeability and activity underscores the importance of a compound's physicochemical properties in this process. nih.gov Studies with bio-hybrid nanovesicles have shown they can be internalized 8-to-40 times more efficiently than synthetic liposomes, primarily through receptor-mediated processes like CME and CvME. nih.gov

Table 1: Common Endocytic Pathways and Their Inhibitors in Cellular Uptake Studies

| Pathway | Key Features | Common Inhibitors |

|---|---|---|

| Clathrin-Mediated Endocytosis (CME) | Formation of clathrin-coated pits; responsible for uptake of nanoparticles around 200 nm. nih.gov | Chlorpromazine, Dansylcadaverine |

| Caveolae-Mediated Endocytosis (CvME) | Flask-shaped invaginations rich in caveolin and cholesterol. | Filipin, Nystatin, Genistein |

| Macropinocytosis | Large-scale, non-specific uptake of extracellular fluid and solutes. | Cytochalasin D, Amiloride |

| Adsorptive-Mediated Endocytosis | Non-specific binding of charged molecules to the cell surface followed by endocytosis. nih.gov | Protamine Sulfate (B86663) |

Pre-clinical In Vitro Models for Initial Biological Screening

Initial biological screening in a preclinical setting relies heavily on in vitro models to efficiently assess the biological activity of new chemical entities. nih.gov These models provide crucial early data on a compound's potential therapeutic effects and mechanisms of action. nih.gov

Cell-Based Assays for Specific Biological Endpoints

Cell-based assays are a cornerstone of early-stage drug discovery, offering advantages in predictability, automation, and the ability to test multiple parameters simultaneously. nih.gov These assays provide a biologically relevant context, yielding information not only on a compound's effect on a specific molecular target but also on its ability to permeate cells and function within a cellular environment. nih.gov The utility of such assays is demonstrated in the screening of compounds for various activities, including the modulation of enzymes like histone methyltransferases. nih.gov

A pertinent example involves the screening of analogues. In one study, a cell-based assay was developed to screen approximately 5,120 small molecules to identify inhibitors of parthanatos, a specific pathway of neuronal cell death. nih.gov This high-throughput screen successfully identified 4'-Methoxyflavone (B190367), an analogue of this compound, as a neuroprotective agent. nih.gov The assay used HeLa and SH-SY5Y cells and measured the compound's ability to prevent cell death induced by a DNA-damaging agent. nih.gov Such assays are crucial for establishing structure-activity relationships and identifying disease-relevant modulators. nih.govnih.gov

High-Throughput Screening Methodologies for this compound Libraries

High-Throughput Screening (HTS) enables the rapid evaluation of vast numbers of compounds against a biological target. nuvisan.com HTS campaigns utilize highly automated and miniaturized assays, which can be biochemical, biophysical, or cell-based, to screen libraries that can contain millions of unique small molecules. nuvisan.com

For a compound like this compound, an HTS campaign would involve creating a library of related analogues. This can be achieved through synthetic chemistry techniques designed for rapid diversification. One such advanced method is the use of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, which allows for the rapid generation of hundreds of analogues from a core structure in overnight reactions. nih.gov These newly synthesized compounds can then be directly screened in their unpurified state, significantly accelerating the hit-to-lead process. nih.gov

The process that identified 4'-methoxyflavone as a neuroprotective agent is a classic example of an HTS workflow. nih.gov By screening a large library, researchers were able to pinpoint a molecule with a desired biological effect, which then serves as a lead for further optimization. nih.gov

Table 2: Key Stages of a High-Throughput Screening (HTS) Workflow

| Stage | Description | Key Technologies |

|---|---|---|

| Library Generation | Creation of a diverse collection of small molecules for screening. Can include proprietary company libraries or focused libraries of analogues. nuvisan.com | Combinatorial chemistry, diversity-oriented synthesis, click chemistry. nih.gov |

| Assay Development | Design and optimization of a robust, miniaturized, and automated assay (e.g., cell-based, biochemical) suitable for the target. nih.govnuvisan.com | Reporter genes, fluorescence resonance energy transfer (FRET), mass spectrometry. nih.gov |

| Automated Screening | Robotic systems perform the assay on the entire compound library in microtiter plates (e.g., 384- or 1536-well plates). nuvisan.comnih.gov | Liquid handlers, plate readers, robotics. nih.gov |

| Hit Identification & Validation | Data analysis to identify "hits" (compounds showing desired activity). Hits are then re-tested and validated to confirm activity and rule out false positives. | Statistical analysis software, secondary assays, dose-response curves. |

Metabolism and Biotransformation Pathways of this compound (in vitro enzymatic studies)

The metabolism of foreign compounds (xenobiotics) like this compound is a critical process that determines their duration of action and clearance from the body. nih.gov This biotransformation typically occurs in two phases: Phase I functionalization reactions and Phase II conjugation reactions. youtube.comnih.gov In vitro studies using liver enzymes are the primary method for elucidating these pathways.

Enzymatic Hydroxylation and Conjugation Mechanisms

Phase I metabolism often involves the introduction or unmasking of a polar functional group, such as a hydroxyl group (-OH), through oxidation. youtube.comnih.gov For an aromatic compound like this compound, this would likely involve hydroxylation of the aromatic ring or O-demethylation of the methoxy (B1213986) group. nih.gov These oxidative reactions are primarily catalyzed by monooxygenase enzymes. youtube.com